molecular formula C38H73N5O6 B12587984 L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- CAS No. 562834-22-4

L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl-

Cat. No.: B12587984
CAS No.: 562834-22-4
M. Wt: 696.0 g/mol
InChI Key: GXUCTBHROIMARW-ABVVNCBOSA-N
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Description

L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is a complex peptide derivative that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of lysine, leucine, isoleucine, and glycine residues, along with an oxooctadecyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- typically involves a series of peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The oxooctadecyl group is introduced through an acylation reaction, where octadecanoic acid is reacted with lysine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can yield more hydrophobic compounds .

Scientific Research Applications

L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- exerts its effects is primarily through its interaction with biological membranes. The oxooctadecyl group enhances the compound’s hydrophobicity, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and protein function, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is unique due to its combination of hydrophobic and hydrophilic regions, which allows it to interact with both aqueous and lipid environments. This dual functionality makes it particularly valuable in studies of membrane-associated processes and in the design of multifunctional biomolecules .

Properties

CAS No.

562834-22-4

Molecular Formula

C38H73N5O6

Molecular Weight

696.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-(octadecanoylamino)pentanoyl]amino]pentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C38H73N5O6/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33(44)42-32(27-29(3)4)36(46)43-35(30(5)7-2)37(47)40-28-34(45)41-31(38(48)49)24-22-23-26-39/h29-32,35H,6-28,39H2,1-5H3,(H,40,47)(H,41,45)(H,42,44)(H,43,46)(H,48,49)/t30-,31-,32-,35-/m0/s1

InChI Key

GXUCTBHROIMARW-ABVVNCBOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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